
5,6,7,8-Tetrahydroquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core that is partially hydrogenated, specifically at the 5, 6, 7, and 8 positions, with a carboxylic acid group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-7-carboxylic acid typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This reaction proceeds under specific conditions that favor the formation of the desired product . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the carboxylic acid group.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-7-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid
- 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
- 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
Comparison: 5,6,7,8-Tetrahydroquinoline-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7th position, which can influence its reactivity and the types of derivatives that can be synthesized. In contrast, similar compounds with the carboxylic acid group at different positions may exhibit different chemical behaviors and biological activities .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6H2,(H,12,13) |
InChI Key |
JBLDUYZQYVZWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
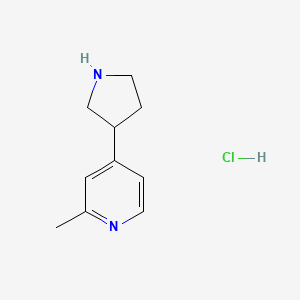
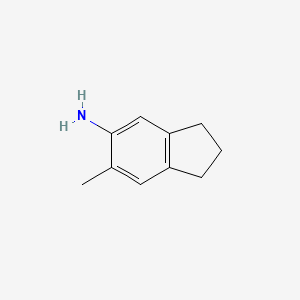
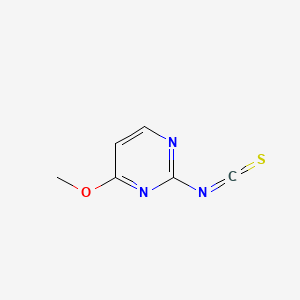
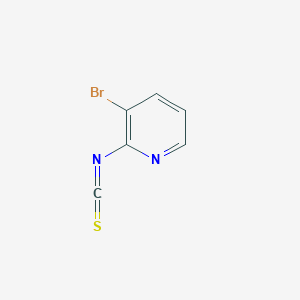

![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
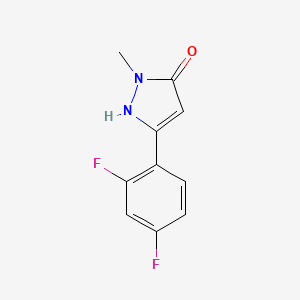
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13682247.png)
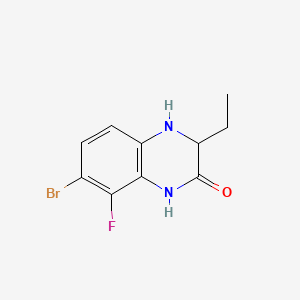
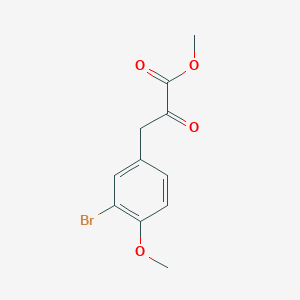
![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)
